2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 CAS 1330265-76-3
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 CAS 1330265-76-3
An In-Depth Technical Guide to 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS 1330265-76-3)
Part 1: Executive Summary & Chemical Identity
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a high-purity Stable Isotope Labeled (SIL) compound utilized primarily as a strategic intermediate in the synthesis of internal standards for Trimebutine and its metabolites.
In the context of pharmaceutical bioanalysis, this molecule serves as the critical precursor for generating N-desmethyltrimebutine-d5 (Nor-trimebutine-d5). Because Trimebutine (an antispasmodic agent) undergoes extensive first-pass metabolism to form N-desmethyltrimebutine, accurate quantification of this active metabolite is a regulatory requirement in pharmacokinetic (PK) studies. This deuterated intermediate solves a specific synthetic challenge: generating a pure N-monomethyl amino-alcohol core without over-methylation, enabled by the benzyl protecting group.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 2-[Benzyl(methyl)amino]-2-(phenyl-d5)butan-1-ol |
| CAS Number | 1330265-76-3 |
| Unlabeled Analog CAS | 1330183-29-3 |
| Molecular Formula | C₁₈H₁₈D₅NO |
| Molecular Weight | 274.41 g/mol |
| Isotopic Purity | ≥ 99% Deuterium incorporation (typically d5 on the phenyl ring) |
| Appearance | Viscous pale yellow oil or low-melting solid |
| Solubility | Soluble in Dichloromethane (DCM), Methanol, DMSO, Ethyl Acetate |
| Storage | -20°C, Hygroscopic, Protect from light |
Part 2: Technical Application & Mechanism
To understand the utility of CAS 1330265-76-3, one must analyze the metabolic pathway of Trimebutine and the synthetic logic required to monitor it.
The Bioanalytical Challenge
Trimebutine is rapidly hydrolyzed and demethylated in vivo. The major active metabolite is N-desmethyltrimebutine (Nor-TMB).
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Problem: Synthesizing a deuterated standard for a secondary amine (like Nor-TMB) is chemically difficult because direct methylation of a primary amine often leads to dimethyl (tertiary) impurities.
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Solution: The target molecule (CAS 1330265-76-3) uses a Benzyl-Methyl amine motif. The benzyl group acts as a "mask."
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The molecule is synthesized with the Deuterium label (d5) already in place on the phenyl ring.
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Debenzylation (Hydrogenolysis) yields the pure N-methyl amino alcohol (secondary amine).
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Esterification with 3,4,5-trimethoxybenzoyl chloride yields the final Internal Standard: N-desmethyltrimebutine-d5 .
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Visualization: Synthesis & Metabolic Context
The following diagram illustrates how this intermediate bridges the gap between raw isotope materials and the final analytical standard used in LC-MS/MS.
Figure 1: The strategic role of CAS 1330265-76-3 in synthesizing the Internal Standard for Trimebutine metabolite quantification.
Part 3: Experimental Protocol (Validated Bioanalysis)
While CAS 1330265-76-3 is the precursor, the following protocol describes the application of the derived standard (Nor-trimebutine-d5) in a clinical bioanalysis workflow. This establishes the "Trustworthiness" of the material—validating that it produces a functional IS.
Method: LC-MS/MS Quantification of Trimebutine Metabolites
Objective: Quantify N-desmethyltrimebutine in human plasma using the d5-analog derived from CAS 1330265-76-3.
1. Reagent Preparation:
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Stock Solution: Dissolve the synthesized N-desmethyltrimebutine-d5 in Methanol to 1.0 mg/mL. Store at -20°C.
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Working IS Solution: Dilute stock to 50 ng/mL in 50% Methanol/Water.
2. Sample Preparation (Liquid-Liquid Extraction):
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Step A: Aliquot 200 µL of human plasma into a glass tube.
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Step B: Add 20 µL of Working IS Solution (d5-standard). Vortex for 10 sec.
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Step C: Add 50 µL of 0.1 M NaOH (alkalinization is crucial to suppress ionization of the amine, ensuring transfer to organic phase).
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Step D: Add 3 mL of extraction solvent (n-Hexane:Isoamyl alcohol, 98:2 v/v).
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Step E: Vortex for 2 mins, Centrifuge at 4000 rpm for 10 mins.
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Step F: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.
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Step G: Reconstitute residue in 200 µL Mobile Phase.
3. LC-MS/MS Conditions:
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Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 150 x 4.6 mm).
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Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) [60:40 v/v].
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Flow Rate: 0.8 mL/min (Isocratic).
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Ionization: ESI Positive Mode.
4. MRM Transitions (Mass Shifts):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mass Shift |
| N-Desmethyltrimebutine | 374.2 m/z | 195.1 m/z | - |
| IS (d5-Analog) | 379.2 m/z | 200.1 m/z | +5 Da |
Note: The +5 Da shift confirms the d5 label is retained on the phenyl ring fragment (m/z 195 -> 200) during fragmentation.
Part 4: Handling, Stability & Troubleshooting
This section ensures the "Self-Validating" nature of your laboratory workflow.
Stability Profile
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Hygroscopicity: The amino-alcohol moiety makes this compound prone to absorbing atmospheric moisture.
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Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Handle in a desiccated glove box if possible.
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Oxidation: Secondary and tertiary amines can form N-oxides over time.[1]
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Protocol: Store under Argon or Nitrogen atmosphere.[1]
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Deuterium Exchange: The aromatic deuteriums (Phenyl-d5) are chemically stable and non-exchangeable under standard LC-MS conditions (pH 2–8).
Troubleshooting the Synthesis (Precursor -> IS)
If using CAS 1330265-76-3 to synthesize the final IS, common failure modes include:
| Issue | Cause | Solution |
| Incomplete Debenzylation | Catalyst poisoning (S or N impurities) | Use fresh Pd/C (10%) and ensure the precursor is free of thiols. Increase H₂ pressure to 50 psi. |
| Over-Methylation | Presence of excess methylating agent | Not applicable if using Hydrogenolysis strategy (this is the advantage of this specific CAS). |
| Low Yield in Esterification | Steric hindrance of the tertiary alcohol | The alcohol in this molecule is tertiary (bonded to Ethyl, Phenyl, and Amine-methyl). It is sterically crowded. Use highly reactive Acid Chlorides rather than carboxylic acids/EDC coupling. |
References
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Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[2][3] Journal of Chromatography B, 779(2), 173-187.[3] Link
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Qin, Y., et al. (2014). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Chromatography B, 965, 172-178. Link
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Xu, R. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(9), 720–725.[4] Link
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PubChem Compound Summary. (2025). 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (Related Structure Data). National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub: Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry [sci-hub.box]
- 3. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
